3-formyl-5-hydroxybenzonitrile
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Overview
Description
3-formyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 It is characterized by the presence of a formyl group (-CHO) and a hydroxy group (-OH) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-formyl-5-hydroxybenzonitrile involves the reaction of 3,5-dihydroxybenzaldehyde with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-formyl-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-carboxy-5-hydroxybenzonitrile.
Reduction: 3-formyl-5-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-formyl-5-hydroxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-formyl-5-hydroxybenzonitrile involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-formylbenzonitrile: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
5-hydroxybenzonitrile: Lacks the formyl group, reducing its potential for forming covalent bonds with biological targets.
3-formyl-4-hydroxybenzonitrile: Similar structure but with the hydroxy group in a different position, affecting its chemical properties and reactivity.
Uniqueness
3-formyl-5-hydroxybenzonitrile is unique due to the presence of both a formyl group and a hydroxy group on the benzene ring, along with a nitrile group
Properties
CAS No. |
1015414-78-4 |
---|---|
Molecular Formula |
C8H5NO2 |
Molecular Weight |
147.1 |
Purity |
95 |
Origin of Product |
United States |
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